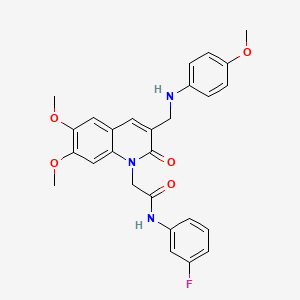
2-(6,7-dimethoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O5 and its molecular weight is 491.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
Research on structural aspects and properties of related amide-containing isoquinoline derivatives highlights the importance of molecular architecture in determining physical and chemical properties. For instance, studies on compounds with similar structural frameworks have shown variations in their ability to form gels or crystalline solids depending on the type of mineral acids used during synthesis. These structural characteristics are crucial for understanding the compound's behavior in different chemical environments and can inform its potential applications in materials science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Radiosynthesis
The synthesis and radiosynthesis of related compounds, such as AZD8931, demonstrate the complexity and innovation required in creating molecules with potential therapeutic applications. The process involves multiple steps and yields compounds that can serve as PET agents for imaging EGFR, HER2, and HER3 signaling. This underscores the potential of such compounds in diagnostic imaging and targeted therapy in oncology (Wang, Gao, & Zheng, 2014).
Anticancer Agents
One of the most promising applications of compounds with similar structures is in the development of new anticancer agents. Research into diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives has shown moderate to high levels of antitumor activities against various cancer cell lines. These findings suggest that with further development, compounds within this structural class could offer new avenues for cancer treatment (Fang et al., 2016).
Novel Fluorophores
Another interesting application area is in the development of novel fluorophores for biomedical analysis. Compounds derived from similar structural frameworks exhibit strong fluorescence with a large Stokes' shift in aqueous media, making them excellent candidates for fluorescent labeling reagents in biological assays (Hirano et al., 2004).
Insecticidal Activities
The structural class also shows potential in the field of agriculture, where related compounds have demonstrated significant insecticidal activities. This opens up possibilities for developing new pesticides that can help address challenges in crop protection and food production (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
特性
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-22-9-7-20(8-10-22)29-15-18-11-17-12-24(35-2)25(36-3)14-23(17)31(27(18)33)16-26(32)30-21-6-4-5-19(28)13-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFIYRWHWFTVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2764511.png)

![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)

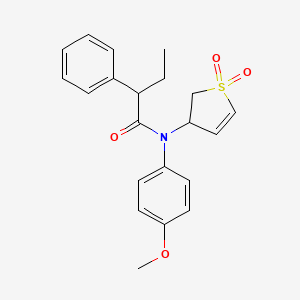
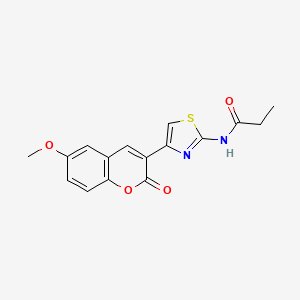

![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)
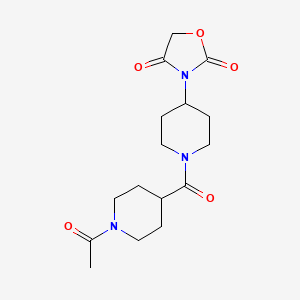
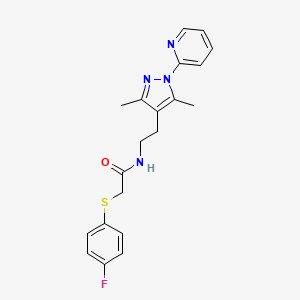
![1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2764528.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)
